4'-Acetylbiphenyl-3-carboxylic acid
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Overview
Description
4’-Acetylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the biphenylcarboxylic acid family. It is characterized by the presence of an acetyl group attached to the biphenyl structure, which also contains a carboxylic acid group.
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Carboxylic acids generally undergo nucleophilic acyl substitution reactions . This involves the replacement of the hydroxyl group (-OH) of the acid with a better leaving group, enhancing the reactivity of the acid . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Carboxylic acids and their derivatives play crucial roles in various metabolic pathways, including the citric acid cycle . They can be converted into other functional groups such as acid chlorides, anhydrides, esters, and amides, which are involved in numerous biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and biphenyl-3-carboxylic acid as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 4’-Acetylbiphenyl-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-Acetylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the biphenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.
Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.
4’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an acetyl group.
4’-Nitrobiphenyl-3-carboxylic acid: Contains a nitro group instead of an acetyl group.
Uniqueness
4’-Acetylbiphenyl-3-carboxylic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. The acetyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-(4-acetylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBJVVRKRBWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399790 |
Source
|
Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635757-61-8 |
Source
|
Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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